molecular formula C6H12BaN2O4 B12669237 2-(aminomethylideneamino)pentanedioic acid;barium(2+);hydride CAS No. 23541-42-6

2-(aminomethylideneamino)pentanedioic acid;barium(2+);hydride

Cat. No.: B12669237
CAS No.: 23541-42-6
M. Wt: 313.50 g/mol
InChI Key: QGURURBHGIGEQE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethylideneamino)pentanedioic acid involves the reaction of glutamic acid with formic acid under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as crystallization and filtration to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-(aminomethylideneamino)pentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

Scientific Research Applications

2-(aminomethylideneamino)pentanedioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(aminomethylideneamino)pentanedioic acid involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for certain metabolic enzymes, influencing various biochemical pathways. The molecular targets include enzymes involved in amino acid metabolism, and the pathways affected are crucial for maintaining cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(aminomethylideneamino)pentanedioic acid is unique due to its specific structure and the presence of both amino and carboxylic acid functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in scientific research .

Properties

CAS No.

23541-42-6

Molecular Formula

C6H12BaN2O4

Molecular Weight

313.50 g/mol

IUPAC Name

2-(aminomethylideneamino)pentanedioic acid;barium(2+);hydride

InChI

InChI=1S/C6H10N2O4.Ba.2H/c7-3-8-4(6(11)12)1-2-5(9)10;;;/h3-4H,1-2H2,(H2,7,8)(H,9,10)(H,11,12);;;/q;+2;2*-1

InChI Key

QGURURBHGIGEQE-UHFFFAOYSA-N

Canonical SMILES

[H-].[H-].C(CC(=O)O)C(C(=O)O)N=CN.[Ba+2]

Origin of Product

United States

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